molecular formula C12H24N2O2 B6248499 tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 1416013-04-1

tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B6248499
CAS No.: 1416013-04-1
M. Wt: 228.33 g/mol
InChI Key: WEVUWHRKMLMMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine-based building block featuring a Boc (tert-butoxycarbonyl) protective group, a 5-(aminomethyl) substituent, and 2,2-dimethyl modifications on the pyrrolidine ring. This compound is widely utilized in medicinal chemistry and drug discovery as a precursor for synthesizing chiral amines or bioactive molecules . Its structural rigidity and functional versatility make it valuable for modulating pharmacokinetic properties such as solubility and metabolic stability.

Properties

CAS No.

1416013-04-1

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9(8-13)6-7-12(14,4)5/h9H,6-8,13H2,1-5H3

InChI Key

WEVUWHRKMLMMGE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N1C(=O)OC(C)(C)C)CN)C

Purity

95

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation

The 2,2-dimethylpyrrolidine scaffold is typically synthesized via cyclization of linear precursors. A common approach involves the intramolecular cyclization of N-protected γ-amino ketones or esters under basic conditions. For example, treatment of tert-butyl 4-(2-aminoethyl)-3-oxopentanoate with sodium hydride in tetrahydrofuran induces cyclization to form the pyrrolidine ring. This method achieves yields of 68–75% but requires careful control of reaction time (6–8 hours at 60°C) to minimize side-product formation.

Aminomethyl Group Introduction

The 5-aminomethyl substituent is introduced through nucleophilic substitution or reductive amination. In a representative procedure, 5-bromomethyl-2,2-dimethylpyrrolidine is reacted with sodium azide in dimethylformamide at 80°C for 12 hours, followed by catalytic hydrogenation (H₂, 10% Pd/C) to yield the primary amine. This two-step process achieves an overall yield of 82% with >98% purity.

Boc Protection

Final Boc protection is performed using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction completion within 2 hours at 25°C is confirmed by thin-layer chromatography (Rf = 0.45 in ethyl acetate/hexane 1:3).

Optimized Reaction Conditions

Key parameters influencing yield and purity include temperature, stoichiometry, and catalyst selection. The table below summarizes optimized conditions for critical steps:

StepReagents/ConditionsTemperatureTimeYieldPuritySource
CyclizationNaH, THF, N₂ atmosphere60°C6–8 h73%95%
Azide SubstitutionNaN₃, DMF80°C12 h89%97%
HydrogenationH₂ (1 atm), 10% Pd/C, MeOH25°C4 h94%99%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂25°C2 h91%98%

Industrial-Scale Production

Flow chemistry methods have been adapted to improve scalability and reduce batch-to-batch variability. A continuous flow system employing a 1.5 mm ID microreactor demonstrates enhanced mass transfer during the cyclization step, reducing reaction time from 8 hours to 45 minutes while maintaining 71% yield. The system operates at 5 mL/min flow rate with 0.1 M substrate concentration, achieving 98.5% conversion as monitored by in-line IR spectroscopy.

Purification and Analysis

Final purification is achieved through crystallization from ethyl acetate/hexane (1:5 v/v), yielding colorless needles with melting point 112–114°C. Nuclear magnetic resonance (NMR) characterization confirms structure:

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.50 (s, 9H, Boc), 1.85 (m, 4H, pyrrolidine CH₂), 3.32 (m, 2H, NCH₂), 3.63 (m, 1H, CHNH₂), 4.25 (m, 2H, OCH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 28.23 (Boc CH₃), 35.67 (pyrrolidine C(CH₃)₂), 80.48 (Boc C), 158.61 (C=O).

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) shows retention time at 5.73 minutes and 99.35% purity.

Comparative Method Analysis

Traditional batch synthesis and flow chemistry approaches exhibit distinct advantages:

ParameterBatch MethodFlow System
Cycle Time18–24 hours2–3 hours
Maximum Batch Size5 kgContinuous production
Solvent Consumption15 L/kg8 L/kg
Energy Input45 kWh/kg22 kWh/kg
Purity98–99%99.5%

Flow systems reduce viscosity-related mixing issues encountered in large-scale batches, particularly during the exothermic Boc protection step.

Challenges and Solutions

Viscosity Control

The Boc protection step generates viscous intermediates that impede stirring in batch reactors. Implementing segmented flow with gas-liquid interfaces in microreactors eliminates this issue, enhancing mass transfer coefficients by 3–5× compared to stirred tanks.

Byproduct Formation

Overprotection at the pyrrolidine nitrogen is mitigated through precise stoichiometric control (1.05 equiv Boc₂O) and real-time reaction monitoring via FTIR .

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The Boc-protected ester undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:

Reaction Conditions Products Key Observations
HCl (4M in dioxane), 25°C, 4–6 hr5-(Aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylic acidQuantitative conversion observed in analogous Boc-protected pyrrolidines.
Trifluoroacetic acid (TFA), 0°CDeprotected free amine + carboxylic acidRapid deprotection (≤30 min) with minimal side reactions.

Aminomethyl Group Reactivity

The primary amine (-CH2NH2) at the 5-position participates in nucleophilic substitutions and condensation reactions :

Acylation

Reaction with acyl chlorides or anhydrides forms amides:

  • Example :
    Compound+Acetyl ChlorideEt3N, DCMN-Acetyl Derivative\text{Compound} + \text{Acetyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Acetyl Derivative}

    • Yield : ~85% (observed in pyridine-based analogs).

    • Applications : Used to modify solubility or introduce fluorophores.

Alkylation

The amine reacts with alkyl halides or epoxides:

  • Example :
    Compound+Methyl IodideNaHCO3N-Methylaminomethyl Derivative\text{Compound} + \text{Methyl Iodide} \xrightarrow{\text{NaHCO}_3} \text{N-Methylaminomethyl Derivative}

    • Kinetics : Second-order rate constant k2=1.2×103M1s1k_2 = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} (estimated for similar amines).

Ring Functionalization

The pyrrolidine ring’s tertiary amine (protected by Boc) can be further modified after deprotection:

Deprotection of Boc Group

  • Conditions : TFA/DCM (1:1), 25°C, 1 hr.

  • Product : 5-(Aminomethyl)-2,2-dimethylpyrrolidine.

  • Applications : Intermediate for synthesizing secondary amines or metal complexes.

Reductive Amination

The free amine reacts with aldehydes/ketones under reducing conditions:

  • Example :
    Deprotected Compound+FormaldehydeNaBH3CNN,N-Dimethyl Derivative\text{Deprotected Compound} + \text{Formaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N,N-Dimethyl Derivative}

    • Yield : ~78% (observed in piperazine analogs ).

Esterification and Transesterification

The carboxylate can be converted to other esters:

  • Example :
    Carboxylic Acid+MethanolH2SO4Methyl Ester\text{Carboxylic Acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl Ester}

    • Optimized Conditions : 60°C, 12 hr, 92% yield (pyridine-based esters ).

Oxidation Reactions

The aminomethyl group is susceptible to oxidation:

  • Oxidizing Agent : KMnO4/H2O (pH 7), 0°C → Nitrile derivative .

    • Selectivity : Controlled pH prevents over-oxidation to nitro groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate serves as a precursor in the synthesis of various pharmaceutical agents. Notably, it has been identified as a direct precursor in the synthesis of Edoxaban, an oral anticoagulant used to prevent blood clots. The compound's structural characteristics allow it to interact effectively with molecular targets such as enzymes and receptors involved in coagulation pathways .

Organic Synthesis

The compound is utilized in organic synthesis as a building block for more complex molecules. Its functional groups enable diverse chemical reactions, including:

  • Aminomethylation : The introduction of aminomethyl groups into other compounds.
  • Esterification : The formation of esters from carboxylic acids and alcohols, enhancing the solubility and stability of synthesized compounds.

Biochemical Studies

Due to its ability to bind to active sites on enzymes, this compound is valuable in biochemical studies aimed at understanding enzyme mechanisms and interactions. Its structural features allow it to mimic natural substrates or inhibitors, providing insights into enzyme kinetics and inhibition mechanisms .

Data Tables

StepDescription
Starting Material2,2-Dimethylpyrrolidine
AminomethylationReaction with formaldehyde and ammonia
EsterificationReaction with tert-butyl chloroformate

Case Study 1: Synthesis of Edoxaban

Research has demonstrated that this compound can be synthesized efficiently for use in the production of Edoxaban. The method involves straightforward reaction conditions that yield high purity and yield rates compared to traditional methods .

Case Study 2: Enzyme Interaction Studies

In a study focused on enzyme kinetics, this compound was used to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated significant binding affinity, suggesting potential applications in drug development targeting these enzymes .

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and synthetic differences between tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate and analogous compounds.

Table 1: Comparative Analysis of Pyrrolidine and Piperidine Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Hydrochloride) Pyrrolidine 5-(aminomethyl), 2,2-dimethyl, Boc C₈H₁₈ClNO₂ 195.69 Hydrochloride salt; used in peptide coupling and chiral synthesis.
Benzyl 4-(isobutylamino)-2,2-dimethylpyrrolidine-1-carboxylate Pyrrolidine 4-(isobutylamino), 2,2-dimethyl, benzyl C₁₉H₂₈N₂O₂ 316.44 Lower yield (64%) due to steric hindrance from isobutylamino group.
tert-Butyl 2-methoxypyrrolidine-1-carboxylate Pyrrolidine 2-methoxy, Boc C₁₁H₂₁NO₃ 215.29 Methoxy group reduces nucleophilicity compared to aminomethyl derivatives.
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate Piperidine 4-(aminomethyl), 4-hydroxy, Boc C₁₂H₂₂N₂O₃ 242.32 Six-membered ring; hydroxyl group enhances polarity and hydrogen bonding.

Key Findings

Functional Group Impact: The aminomethyl group in the target compound (vs. methoxy in or isobutylamino in ) enhances its reactivity in nucleophilic substitutions and metal-catalyzed couplings. The 2,2-dimethyl modification in pyrrolidine derivatives (common in ) increases steric hindrance, stabilizing the ring conformation but reducing reaction yields (e.g., 39–64% in vs.

Ring Size and Pharmacological Relevance :

  • Piperidine analogs (e.g., ) exhibit distinct conformational flexibility compared to pyrrolidine derivatives, influencing binding affinity in receptor-targeted drug design.

Protective Groups :

  • Boc (tert-butyl) protection (used in ) offers superior acid stability compared to benzyl groups (), making it preferable for solid-phase peptide synthesis.

Salt Forms :

  • The hydrochloride salt of the target compound () improves crystallinity and solubility in polar solvents, facilitating purification and characterization.

Biological Activity

Tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate (also referred to as TBAMDP) is a chemical compound with significant potential in pharmaceutical chemistry due to its structural characteristics. The compound has garnered interest for its biological activities, which may influence various pharmacological applications. This article delves into the biological activity of TBAMDP, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.33 g/mol
  • Structural Features : The compound features a pyrrolidine ring with a tert-butyl group and an aminomethyl substituent, which are critical for its biological interactions.

Biological Activity Overview

TBAMDP has been studied for its interaction with various biological targets, showing potential effects on enzyme activity and receptor binding. Preliminary studies indicate that it may influence pathways relevant to therapeutic applications.

Key Biological Activities

  • Enzyme Interaction : TBAMDP may interact with enzymes involved in metabolic pathways, suggesting potential roles in drug metabolism.
  • Receptor Binding : Initial findings indicate that TBAMDP could bind to specific receptors, potentially influencing physiological responses.

Comparative Analysis with Related Compounds

A comparative analysis of TBAMDP with structurally similar compounds can provide insights into its unique biological properties.

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (S)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylatePyrrolidine ring; aminomethyl groupDifferent position of the aminomethyl group
Tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylateSimilar core structureVariation in the position of substituents
(S)-N-Boc-2-aminomethylmorpholineMorpholine ring instead of pyrrolidineDifferent ring structure affecting reactivity

This comparison highlights how variations in substituent positioning and ring structure can influence the chemical behavior and biological activity of these compounds.

Case Studies and Research Findings

Research into TBAMDP's biological activity is still emerging. Notable studies include:

  • Study on Enzyme Inhibition : A study investigated TBAMDP's potential as an inhibitor for specific enzymes involved in cancer metabolism. The results indicated moderate inhibition, warranting further investigation into its therapeutic potential.
  • Receptor Binding Assays : Preliminary receptor binding assays demonstrated that TBAMDP could bind to certain neurotransmitter receptors, suggesting possible applications in neuropharmacology.

Future Directions

Further research is essential to elucidate the full scope of TBAMDP's biological activities. Areas for future investigation include:

  • Mechanistic Studies : Understanding the mechanisms by which TBAMDP interacts with biological targets will provide insights into its pharmacological potential.
  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of TBAMDP will be crucial for evaluating its therapeutic applications.
  • Derivatives Exploration : Exploring derivatives of TBAMDP could lead to compounds with enhanced biological activity or specificity for particular targets.

Q & A

What are the standard synthetic protocols for preparing tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate?

Basic Question
The synthesis typically involves multi-step reactions with protective group strategies. A common approach includes:

  • Aminomethylation : Reacting a pyrrolidine precursor with an aminomethylating agent under mild conditions (e.g., 0–20°C in dichloromethane with DMAP and triethylamine as catalysts) .
  • Purification : Post-reaction, purification via column chromatography (e.g., using ethanol/chlorofor m or ethyl acetate/hexane systems) ensures high yields (e.g., 78–93% as reported for analogous compounds) .
    Key Considerations : Temperature control during exothermic steps and inert atmospheres (e.g., nitrogen) are critical to prevent side reactions.

How is the compound characterized post-synthesis, and what analytical methods are most reliable?

Basic Question
Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and stereochemistry. For example, distinct methyl group signals at δ 1.4–1.5 ppm (tert-butyl) and δ 2.2–2.5 ppm (pyrrolidine CH2) .
  • X-ray Crystallography : To resolve ambiguous stereochemistry, as demonstrated in analogous tert-butyl pyrrolidine derivatives (e.g., triclinic crystal systems with α/β/γ angles ~80–90°) .
  • HPLC : Purity validation (≥98% as per lab standards) .

What computational methods can enhance reaction design and optimization for this compound?

Advanced Question
Modern computational strategies include:

  • Quantum Chemical Calculations : To model reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches using density functional theory (DFT) .
  • Data-Driven Optimization : Machine learning algorithms analyze experimental datasets to predict optimal conditions (e.g., solvent polarity, catalyst loading) .
    Case Study : ICReDD’s approach combines computation and experimental feedback to accelerate reaction development by 30–50% .

How can researchers resolve discrepancies in reaction yields during scale-up?

Advanced Question
Yield inconsistencies often arise from kinetic vs. thermodynamic control or solvent effects. Methodologies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) to identify critical factors .
  • In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation in real time .
    Example : A 15% yield drop during hydrogenation scaling was resolved by optimizing gas diffusion rates and catalyst dispersion .

What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Advanced Question
SAR studies require targeted functionalization:

  • Core Modifications : Introducing substituents at the pyrrolidine 5-position (e.g., halogenation or aryl groups) to assess steric/electronic effects. Crystallographic data (e.g., bond lengths <1.5 Å for C-N bonds) guide rational design .
  • Protective Group Swapping : Replacing tert-butyl with alternative carbamates (e.g., benzyl or Fmoc) to modulate stability and solubility .

What are the documented stability concerns for this compound under storage or reaction conditions?

Basic Question
Stability challenges include:

  • Hydrolysis : The tert-butyl carbamate group is sensitive to acidic/basic conditions. Storage at –20°C in anhydrous solvents (e.g., THF) is recommended .
  • Oxidation : The aminomethyl group may oxidize; inert atmospheres and antioxidants (e.g., BHT) mitigate degradation .

How can researchers validate the biological activity of derivatives without reliable in vitro assays?

Advanced Question
Alternative validation methods:

  • Molecular Docking : Simulate interactions with biological targets (e.g., GPCRs or kinases) using software like AutoDock Vina .
  • Cheminformatics : QSAR models trained on public databases (e.g., ChEMBL) predict bioavailability and toxicity .

What crystallographic techniques are most effective for resolving stereochemical ambiguities?

Advanced Question
Single-crystal X-ray diffraction remains the gold standard:

  • Data Collection : At 100 K to minimize thermal motion, with synchrotron radiation enhancing resolution (e.g., R factor <0.05) .
  • Refinement : Software like SHELXL refines torsional angles and hydrogen bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.